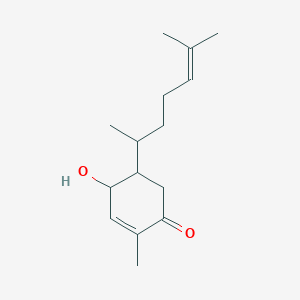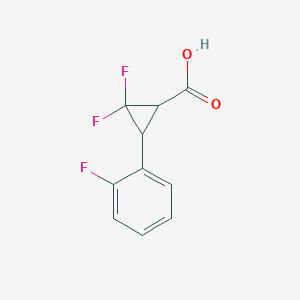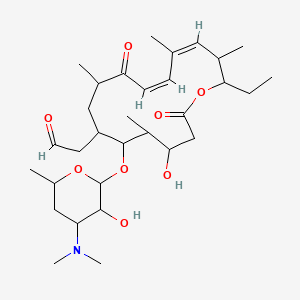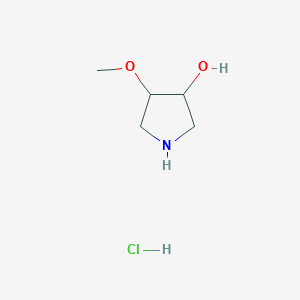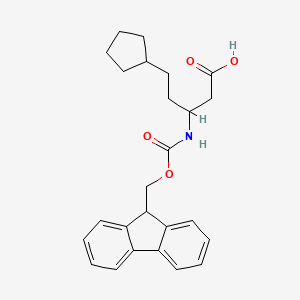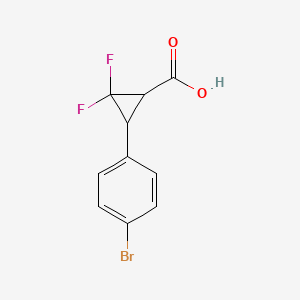
(1S,2S,3S)-1,8-Dihydroxy-3-methyl-1-(3-methylbutyl)-4-oxo-2,3-dihydroa nthracene-2-carboperoxoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,3S)-1,8-Dihydroxy-3-methyl-1-(3-methylbutyl)-4-oxo-2,3-dihydroanthracene-2-carboperoxoic acid is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S)-1,8-Dihydroxy-3-methyl-1-(3-methylbutyl)-4-oxo-2,3-dihydroanthracene-2-carboperoxoic acid typically involves multiple steps, including the formation of the anthracene core, introduction of hydroxyl and methyl groups, and the formation of the carboperoxoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S,3S)-1,8-Dihydroxy-3-methyl-1-(3-methylbutyl)-4-oxo-2,3-dihydroanthracene-2-carboperoxoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The hydroxyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2S,3S)-1,8-Dihydroxy-3-methyl-1-(3-methylbutyl)-4-oxo-2,3-dihydroanthracene-2-carboperoxoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of various functional groups on biological activity. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, (1S,2S,3S)-1,8-Dihydroxy-3-methyl-1-(3-methylbutyl)-4-oxo-2,3-dihydroanthracene-2-carboperoxoic acid may have potential therapeutic applications. Research into its pharmacological properties could lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure makes it a valuable component in the formulation of advanced materials for various applications.
Mécanisme D'action
The mechanism of action of (1S,2S,3S)-1,8-Dihydroxy-3-methyl-1-(3-methylbutyl)-4-oxo-2,3-dihydroanthracene-2-carboperoxoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simple dicarboxylic acid ester used in organic synthesis.
Adapalene Related Compound E: A compound with a similar anthracene core structure.
Uniqueness
(1S,2S,3S)-1,8-Dihydroxy-3-methyl-1-(3-methylbutyl)-4-oxo-2,3-dihydroanthracene-2-carboperoxoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
93361-67-2 |
|---|---|
Formule moléculaire |
C21H24O6 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
(1S,2S,3S)-1,8-dihydroxy-3-methyl-1-(3-methylbutyl)-4-oxo-2,3-dihydroanthracene-2-carboperoxoic acid |
InChI |
InChI=1S/C21H24O6/c1-11(2)7-8-21(25)16-10-14-13(5-4-6-17(14)22)9-15(16)19(23)12(3)18(21)20(24)27-26/h4-6,9-12,18,22,25-26H,7-8H2,1-3H3/t12-,18+,21+/m0/s1 |
Clé InChI |
STXVCFZKJAHSFN-VXOKYEDTSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@](C2=C(C1=O)C=C3C=CC=C(C3=C2)O)(CCC(C)C)O)C(=O)OO |
SMILES canonique |
CC1C(C(C2=C(C1=O)C=C3C=CC=C(C3=C2)O)(CCC(C)C)O)C(=O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


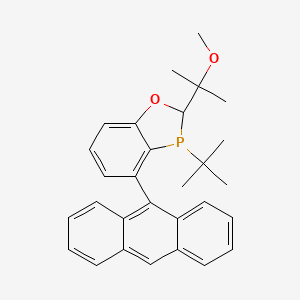
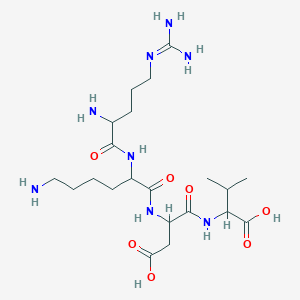
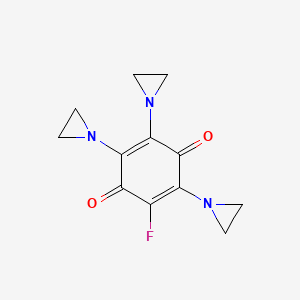
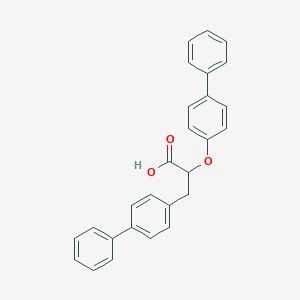
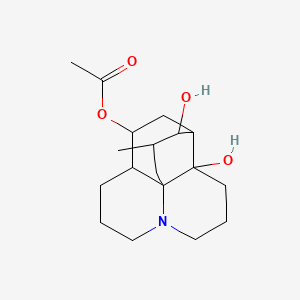
![Methyl 4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate](/img/structure/B12302544.png)

